3,5-Dimethoxy-6-methylpyrazin-2-amine
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Overview
Description
3,5-Dimethoxy-6-methylpyrazin-2-amine is a chemical compound with the molecular formula C7H11N3O2 It is a derivative of pyrazine, characterized by the presence of two methoxy groups and a methyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-6-methylpyrazin-2-amine typically involves the following steps:
Cyclization Reaction: Starting with appropriate precursors, a cyclization reaction is carried out to form the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-6-methylpyrazin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrazine ring.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring.
Scientific Research Applications
3,5-Dimethoxy-6-methylpyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-6-methylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzylamine: Another compound with methoxy groups, used in various chemical syntheses.
4,6-Dimethoxy-1,3,5-triazin-2-yl derivatives: Compounds with similar structural features, used in different chemical and biological applications.
Uniqueness
3,5-Dimethoxy-6-methylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups, along with the amine functionality, makes it a versatile compound for various research applications.
Properties
CAS No. |
90008-58-5 |
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Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3,5-dimethoxy-6-methylpyrazin-2-amine |
InChI |
InChI=1S/C7H11N3O2/c1-4-6(11-2)10-7(12-3)5(8)9-4/h1-3H3,(H2,8,9) |
InChI Key |
DKOIJSRKIMNZLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)OC)OC |
Origin of Product |
United States |
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